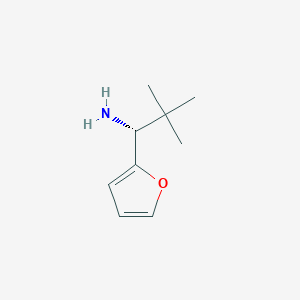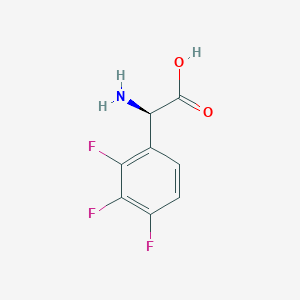![molecular formula C7H7N3O3 B13041550 3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazolo[4,5-D]pyridazines, which are known for their diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles . This reaction is often carried out in the presence of a base such as pyridine under reflux conditions . Another approach involves the use of Mannich bases in pyridine, which also leads to the formation of the desired isoxazolopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazolo[4,5-D]pyridazin-4(5H)-one derivatives.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo[5,4-b]pyridine: Known for its antitumor activity and pesticidal properties.
Pyrazolo[3,4-b]pyridine: Exhibits a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, setting it apart from other similar heterocyclic compounds .
Propiedades
Fórmula molecular |
C7H7N3O3 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C7H7N3O3/c1-12-3-4-6-5(13-10-4)2-8-9-7(6)11/h2H,3H2,1H3,(H,9,11) |
Clave InChI |
KYEBFYYOIHTMOC-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NOC2=C1C(=O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


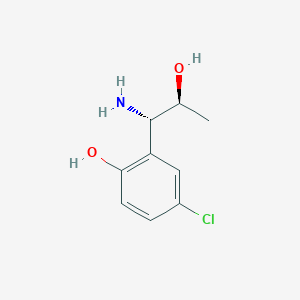

![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
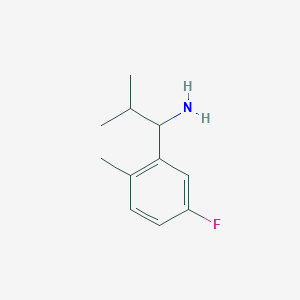
![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)
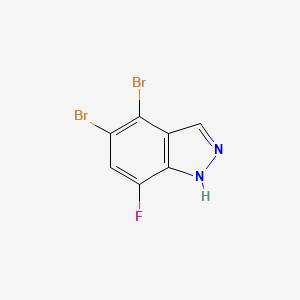
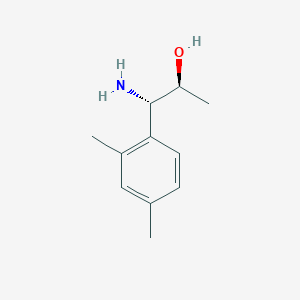

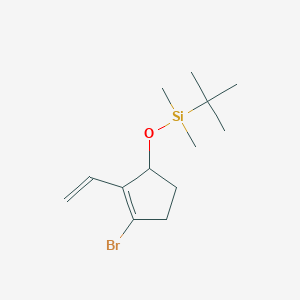
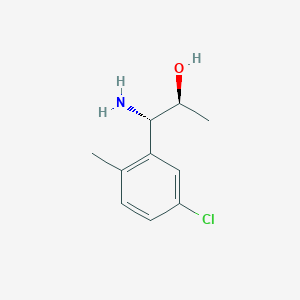
![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
